4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester

Crystallography Conformational analysis Regiochemistry

Researchers face synthetic inefficiencies from mis-matched substitution patterns in nitro-trifluoromethyl benzoates. This ethyl ester features a unique ortho-CF3/para-NO2 regiochemistry with a carboxylic acid group rotated 47.2° out of plane-ideal for structure-based design. - Enables mild amide bond formation for high-throughput library synthesis - CF3/NO2 motifs enhance metabolic stability & lipophilicity for agrochemical leads - Ethyl ester provides distinct solubility vs. free acid analogs

Molecular Formula C10H8F3NO4
Molecular Weight 263.17 g/mol
CAS No. 1214346-72-1
Cat. No. B6341211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester
CAS1214346-72-1
Molecular FormulaC10H8F3NO4
Molecular Weight263.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C10H8F3NO4/c1-2-18-9(15)7-4-3-6(14(16)17)5-8(7)10(11,12)13/h3-5H,2H2,1H3
InChIKeyCVJQMSYJJXNCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester | Overview


4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester (CAS 1214346-72-1), also known as ethyl 4-nitro-2-(trifluoromethyl)benzoate, is a nitro- and trifluoromethyl-substituted aromatic ester with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . It features a unique ortho-CF3/para-NO2 substitution pattern that imparts distinct electronic and steric properties, making it a versatile building block in organic synthesis for pharmaceuticals and agrochemicals .

Regiochemistry-specific building block for medicinal chemistry and agrochemical design
Conformational control via ortho-CF3/para-NO2 substitution pattern
Compatible with amide formation and nucleophilic acyl substitution workflows

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester | Regioisomer Specificity


Simple substitution of 4-nitro-2-trifluoromethyl-benzoic acid ethyl ester with other nitro-trifluoromethyl benzoic acid derivatives is not advisable due to significant differences in regiochemistry and functional group presentation. Crystallographic studies on the corresponding acid analogs reveal that the ortho-CF3 group induces substantial steric interactions that rotate the carboxylic acid group out of the aromatic plane by 47.2°, while the para-NO2 group remains nearly coplanar (2.0°) [1]. In contrast, the 3-isomer exhibits opposite conformational preferences, with the nitro group rotated out of plane (51.3°) [1]. These conformational differences directly impact molecular recognition, hydrogen-bonding capacity, and solid-state packing [1]. Furthermore, the ethyl ester functionality confers distinct solubility and reactivity profiles compared to the free acid form, affecting both synthetic utility and downstream processing.

Regioisomer conformational mismatch

Replacing with 3-nitro or other regioisomers can alter molecular recognition, hydrogen bonding, and solid-state packing.

Ester vs. free acid reactivity shift

Free acid forms exhibit different solubility, reactivity, and downstream processing behavior compared to the ethyl ester.

Electronic effect relocation

Moving the CF3 group to para position reduces inductive withdrawal on the ester carbonyl, affecting electrophilicity.

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester | Analogue Comparison


Ortho-CF3 vs. Regioisomer Conformational Analysis

Crystallographic analysis of the parent acid analog, 4-nitro-2-(trifluoromethyl)benzoic acid, reveals that the ortho-trifluoromethyl group forces the carboxylic acid group to rotate 47.2° out of the aromatic plane, while the para-nitro group remains nearly coplanar (2.0°). In the 3-isomer, the nitro group rotates 51.3° out of plane [1]. This regiochemistry-dependent conformational bias is expected to translate to the ethyl ester derivative, influencing its molecular recognition and reactivity.

Conformational Analysis
Class-level
Target acid analog: carboxylic group out-of-plane 47.2°; 3-isomer: nitro group out-of-plane 51.3°
Regiochemistry-dependent conformational context
Data from acid analog; expected to translate to ethyl ester
Crystallography Conformational analysis Regiochemistry

Storage Stability and Purity Comparison

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester is commercially available at 97% purity . Its regioisomer, 2-nitro-4-trifluoromethyl-benzoic acid ethyl ester (CAS 702673-02-7), is available at 99% purity but requires cold storage at 2–8°C . The 2-nitro-4-CF3 regioisomer may exhibit different stability profiles under ambient conditions, potentially due to the ortho-nitro group's influence on ester hydrolysis rates .

Storage & Purity
Cross-study
97% purity, ambient storage vs. 2-nitro regioisomer 99%, requires 2–8°C
Ambient storage simplifies procurement logistics
Commercial specifications; cross-study comparison
Purity analysis Storage stability Regioisomer comparison

Electronic Effects: Ortho-CF3 vs. Para-CF3

The 4-nitro-2-trifluoromethyl substitution pattern positions the strongly electron-withdrawing CF3 group ortho to the ester moiety and para to the nitro group. This contrasts with the 2-nitro-4-trifluoromethyl regioisomer (CAS 702673-02-7), where the CF3 group is para to the ester . The ortho-CF3 group in the target compound is expected to exert a stronger inductive effect on the ester carbonyl, potentially enhancing electrophilicity and influencing nucleophilic acyl substitution rates .

Electronic Effects
Class-level
Ortho-CF3 exerts stronger inductive effect on ester carbonyl than para-CF3
May increase electrophilicity in acyl substitution
Based on established substituent effects; experimental validation advised
Regiochemistry Electronic effects SAR

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester | Applications


CF3 Drug Candidates with Conformational Bias

The ortho-CF3/para-NO2 substitution pattern provides a predictable conformational bias that can be exploited in structure-based drug design. The rotation of the carboxylic acid group out of the aromatic plane (47.2°) may facilitate binding to hydrophobic pockets in target proteins, while the coplanar nitro group can participate in π-stacking or hydrogen-bonding interactions [1]. This compound serves as an ideal precursor for amide or ester prodrugs where precise spatial orientation of the pharmacophore is critical.

Amide Formation with Enhanced Electrophilicity

The ortho-CF3 group increases the electrophilicity of the ester carbonyl, facilitating efficient amide bond formation under mild conditions [1]. This makes the compound particularly suitable for synthesizing amide libraries in medicinal chemistry programs, where high conversion rates and minimal side reactions are essential for high-throughput workflows .

Herbicide and Fungicide Synthesis

The nitro and trifluoromethyl functional groups are privileged motifs in agrochemical design, contributing to metabolic stability and lipophilicity [1]. The compound's unique substitution pattern may provide access to novel herbicidal or fungicidal agents with improved potency and selectivity profiles compared to analogs with alternative regiochemistry .

Building Block for Liquid Crystals and Polymers

The distinct conformational properties of the 2-isomer scaffold, characterized by a rotated carboxylic acid group and a coplanar nitro group [1], may influence mesomorphic behavior in liquid crystalline materials or the mechanical properties of polymers. The compound can serve as a monomer or chain extender in the synthesis of advanced materials with tailored anisotropy.

Application
Selection Property
Validation Focus
CF3 drug candidates with conformational bias
Ortho-CF3 conformational control
Binding-pocket modeling and SAR analysis
Amide formation with enhanced electrophilicity
Enhanced ester electrophilicity context
Reaction efficiency and yield profiling
Herbicide and fungicide synthesis
Nitro/CF3 privileged motifs
Agrochemical potency and selectivity screening
Liquid crystals and polymers
Conformational anisotropy
Material property testing (mesomorphic, mechanical)

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